molecular formula C12H13F2NO2 B1303017 (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049743-09-0

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1303017
M. Wt: 241.23 g/mol
InChI Key: BTEOPQVSZPLYIX-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13F2NO2 . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 3,4-difluorobenzyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.23 g/mol . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

The compound has been identified as a key component in the synthesis of potent inhibitors of influenza neuraminidase. The study by Wang et al. (2001) discusses the design and synthesis of analogues with a pyrrolidine core, emphasizing their high potency in inhibiting the influenza virus. X-ray crystallography revealed the compound's interaction with key pockets of the enzyme active site (Wang et al., 2001).

Biotransformation in Organic Synthesis

Chen et al. (2012) explored the biocatalytic hydrolysis of pyrrolidine-2,5-dicarboxamides using this compound, demonstrating its application in organic synthesis. The study highlighted its potential in creating aza-nucleoside analogues and drug-like compounds through enzymatic processes (Chen et al., 2012).

Metal-Organic Frameworks in Dye Adsorption

Zhao et al. (2020) synthesized a metal-organic framework incorporating the compound, showing its effectiveness in adsorbing anionic dyes from aqueous solutions. The framework exhibited a 3D structure with a high adsorption effect on methyl orange, indicating its potential in water treatment and purification applications (Zhao et al., 2020).

Synthesis of Beta-Peptide Oligomers

Huck and Gellman (2005) described the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including the compound , for incorporation into beta-peptide oligomers. This synthesis opens avenues for biomedical applications, particularly due to the low intrinsic polarity of the backbones, which may enhance bioavailability (Huck & Gellman, 2005).

Safety And Hazards

The safety data sheet for this compound indicates that it is intended for research use only and should be used under the supervision of a technically qualified individual .

properties

IUPAC Name

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEOPQVSZPLYIX-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376037
Record name (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1049981-46-5, 1049743-09-0
Record name (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.